phenyl 3-[({N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate
Overview
Description
Phenyl 3-[({N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate is a useful research compound. Its molecular formula is C23H20N2O9S and its molecular weight is 500.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 500.08895139 g/mol and the complexity rating of the compound is 833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Material Science Applications
Synthesis of Optically Active α-Amino Acid Derivatives : This compound has been utilized in the synthesis of optically active syn-α-amidoalkylphenyl sulfones from chiral aldehydes. These compounds are key intermediates for preparing biologically active compounds, highlighting their importance in organic synthesis and pharmaceutical research (Foresti, Palmieri, Petrini, & Profeta, 2003).
Liquid Crystalline Properties : The compound has relevance in the synthesis of mesogenic homologous series with liquid crystalline properties. Specifically, it contributes to the study of materials that exhibit phases such as nematic and smectic A, which are critical for applications in displays and optical devices (Abboud, Lafta, & Tomi, 2017).
Chemical Reactivity and Mechanistic Studies
Study of Chemical Reactivity : Research involving phenyl sulfones like the compound often focuses on their chemical reactivity, including nucleophilic substitution reactions and the study of electrogenerated radical anions. These studies are vital for understanding the fundamental aspects of chemical reactions and for designing new synthetic pathways (Um, Lee, Fujio, & Tsuno, 2006).
Cryo-electrochemistry : The compound's derivatives have been studied under cryo-electrochemical conditions to investigate regioselective electrochemical reductions. This area of research provides insights into the mechanisms of electrochemical processes and their applications in material science (Fietkau, Paddon, Bhatti, Donohoe, & Compton, 2006).
Advanced Material Applications
- Photophysical Properties and Mesophase Behavior : The structure and substituents of such compounds influence their liquid crystalline behavior and photophysical properties. Studies in this field aim to understand how different substituents and molecular arrangements affect the thermal stability and mesophase transitions of the compounds, which is essential for the development of new materials with specific optical and electronic properties (Hagar, Ahmed, & Saad, 2019).
Properties
IUPAC Name |
phenyl 3-[[2-[(4-methoxy-2-nitrophenyl)sulfonylamino]acetyl]oxymethyl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O9S/c1-32-19-10-11-21(20(13-19)25(28)29)35(30,31)24-14-22(26)33-15-16-6-5-7-17(12-16)23(27)34-18-8-3-2-4-9-18/h2-13,24H,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTMPFJOTXJTQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC(=O)OCC2=CC(=CC=C2)C(=O)OC3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.